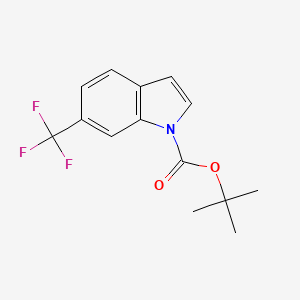

tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl group, and an indole core, making it a valuable molecule in various scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate typically involves the reaction of indole derivatives with tert-butyl and trifluoromethyl reagents. One common method includes the use of tert-butyl dimethylsilyl chloride and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of halogenated indole derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The indole moiety is crucial in medicinal chemistry due to its presence in numerous bioactive compounds. Tert-butyl 6-(trifluoromethyl)indole-1-carboxylate has been investigated for its potential as a therapeutic agent. The trifluoromethyl group is known to influence pharmacokinetics and can enhance the lipophilicity of compounds, which is beneficial for drug design.

Key Findings:

- Bioactivity: The compound has shown promise in modulating biological pathways, potentially acting on specific targets such as T helper cells, which play a vital role in immune response regulation .

- Synthetic Pathways: Various synthetic methods have been developed to create derivatives of this compound that may exhibit enhanced biological activity.

Agrochemicals

This compound is also being explored as a potential agrochemical. Its structural characteristics may contribute to the development of new plant growth regulators or pest control agents.

Applications:

- Plant Growth Inhibitors: Compounds with similar structures have been identified as potent plant growth inhibitors, suggesting that this compound could serve a similar function .

- Pesticide Development: The unique properties of the trifluoromethyl group may enhance the efficacy and selectivity of agrochemical formulations .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of organic light-emitting diodes (OLEDs).

Research Insights:

- OLEDs: Tert-butyl substituted indoles have been utilized as host materials in OLEDs, demonstrating high photoluminescence efficiency and stability . The incorporation of the trifluoromethyl group may further improve device performance due to its electronic properties.

Case Study 1: Synthesis and Bioactivity Evaluation

A study conducted on various derivatives of this compound assessed their bioactivity against specific cancer cell lines. The results indicated that modifications to the trifluoromethyl group significantly impacted the compounds' cytotoxicity profiles, highlighting the importance of structural variations in drug design .

Case Study 2: Agrochemical Applications

Research focusing on this compound's potential as a herbicide demonstrated effective inhibition of target plant species at low concentrations. This study suggests that the compound's unique chemical structure contributes to its efficacy as an agrochemical agent .

Wirkmechanismus

The mechanism of action of tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- tert-Butyl 4-(trifluoromethyl)indole-1-carboxylate

- tert-Butyl 5-(trifluoromethyl)indole-1-carboxylate

- tert-Butyl 7-(trifluoromethyl)indole-1-carboxylate

Uniqueness

tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate is unique due to the specific positioning of the trifluoromethyl group at the 6-position of the indole ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers.

Biologische Aktivität

tert-Butyl 6-(trifluoromethyl)indole-1-carboxylate is a synthetic compound belonging to the indole family, which is recognized for its diverse biological activities. The presence of the trifluoromethyl group and the tert-butyl moiety enhances its chemical properties, making it a potential candidate for various pharmacological applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with similar compounds.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Indole Ring: Provides a framework for biological activity.

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

- tert-Butyl Group: Adds steric hindrance, influencing binding affinity.

The mechanism of action involves the interaction of the compound with specific molecular targets within cells. The indole core can bind to various receptors and enzymes, modulating their activity. The trifluoromethyl group increases the compound's ability to cross cell membranes, while the tert-butyl group affects its selectivity and binding affinity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that derivatives of indoles can induce apoptosis in cancer cell lines through various pathways including:

- Cell Cycle Arrest: Induces G1 or S phase arrest in treated cells.

- Cytotoxicity: Exhibits IC50 values ranging from 7 to 20 µM against different cancer cell lines, indicating effective growth inhibition .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10 | Induces apoptosis |

| PC3 (Prostate) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Disruption of microtubule dynamics |

Antiviral Properties

Indole derivatives are known for their antiviral activity. Preliminary studies suggest that this compound may inhibit viral replication by targeting specific viral proteins or pathways involved in viral entry and replication .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis with Similar Compounds

When comparing this compound with other indole derivatives, it stands out due to the unique positioning of the trifluoromethyl group. This structural feature significantly influences its reactivity and biological profile compared to isomers such as:

- tert-Butyl 4-(trifluoromethyl)indole-1-carboxylate

- tert-Butyl 5-(trifluoromethyl)indole-1-carboxylate

Table 2: Comparison of Indole Derivatives

| Compound | Biological Activity | Notable Features |

|---|---|---|

| This compound | Anticancer, antiviral | Unique trifluoromethyl position |

| tert-Butyl 4-(trifluoromethyl)indole-1-carboxylate | Moderate anticancer | Different substitution pattern |

| tert-Butyl 5-(trifluoromethyl)indole-1-carboxylate | Limited biological activity | Similar structure but less potent |

Case Studies

A recent study evaluated the effects of this compound on human leukemia cell lines, demonstrating significant cytotoxicity with an IC50 value as low as 3 µM. The study highlighted changes in cell morphology and viability correlating with increased concentrations of the compound .

Eigenschaften

IUPAC Name |

tert-butyl 6-(trifluoromethyl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2/c1-13(2,3)20-12(19)18-7-6-9-4-5-10(8-11(9)18)14(15,16)17/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLYLHARNLMXQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.